molecular formula C17H14N4O2S2 B4569974 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

Cat. No.: B4569974
M. Wt: 370.5 g/mol
InChI Key: QQKHVGNNRJFNRW-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a complex organic compound that features a benzothiazole ring and a tetrahydroquinazolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.

    Formation of the Tetrahydroquinazolinone Moiety: This can be achieved by cyclization reactions involving anthranilic acid derivatives.

    Coupling Reaction: The final step involves coupling the benzothiazole and tetrahydroquinazolinone intermediates through a sulfanyl linkage and acetamide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydroquinazolinone moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and tetrahydroquinazolinone moieties could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the tetrahydroquinazolinone moiety.

    N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide: Lacks the benzothiazole ring.

    Benzothiazole derivatives: Various compounds with different substituents on the benzothiazole ring.

Uniqueness

The unique combination of the benzothiazole and tetrahydroquinazolinone moieties in 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide may confer distinct biological activities and chemical properties, making it a compound of interest for further research.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-7,8-dihydro-6H-quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-13-6-3-5-11-10(13)8-18-16(19-11)21-15(23)9-24-17-20-12-4-1-2-7-14(12)25-17/h1-2,4,7-8H,3,5-6,9H2,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKHVGNNRJFNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 4
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 5
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide

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